molecular formula C18H23Cl2N3O2 B6039315 3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6039315
M. Wt: 384.3 g/mol
InChI Key: FWNKIOVHCSPUEO-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a dichlorophenyl group, a diethylamino propyl chain, and an oxazole ring. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O2/c1-4-23(5-2)11-7-10-21-18(24)15-12(3)25-22-17(15)16-13(19)8-6-9-14(16)20/h6,8-9H,4-5,7,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNKIOVHCSPUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the dichlorophenyl group and the diethylamino propyl chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2,6-dichlorophenyl)methyl][3-(diethylamino)propyl]amine
  • 2-((2,6-dichlorophenyl)amino)benzoic acid
  • 3-(diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride

Uniqueness

3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group provides stability, while the diethylamino propyl chain enhances its solubility and bioavailability. The oxazole ring contributes to its reactivity and potential therapeutic effects.

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